Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
Overview
Description
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C4H6N4O2 It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products:
Oxidation: Nitro derivatives of the triazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other triazole derivatives and nucleoside analogues.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting viral infections.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-amino-1H-1,2,4-triazole-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or interfere with nucleic acid synthesis, leading to antimicrobial or antiviral effects. The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:
1,2,4-Triazole-3-carboxylic acid: Lacks the ester group, making it less lipophilic.
3-Methyl-1H-1,2,4-triazole: Lacks the amino and carboxylate groups, resulting in different reactivity and applications.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide:
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications.
Properties
IUPAC Name |
methyl 3-amino-1H-1,2,4-triazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-10-3(9)2-6-4(5)8-7-2/h1H3,(H3,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZNPKRMPBUQLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189936 | |
Record name | Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3641-14-3 | |
Record name | Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3641-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003641143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3641-14-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.791 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 5-AMINO-1H-1,2,4-TRIAZOLE-3-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BDL3S99S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of the methyl carboxylate group at the 3-position influence the reactivity of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate compared to 5-amino-1H-1,2,4-triazole?
A1: Research indicates that this compound exhibits significantly reduced susceptibility to acetylation compared to 5-amino-1H-1,2,4-triazole. [, ] This suggests that the electron-withdrawing nature of the methyl carboxylate group at the 3-position influences the electron density within the triazole ring, making the nitrogen atoms less nucleophilic and therefore less reactive towards acetylation. While 5-amino-1H-1,2,4-triazole readily undergoes acetylation under mild conditions, this compound requires harsher conditions, such as high temperatures and neat acetic anhydride, to achieve diacetylation. []
Q2: What are the different acetylation products observed for this compound and how are they formed?
A2: Acetylation of this compound initially yields a single monoacetylated product, Methyl 1-acetyl-5-amino-1H-[1,2,4]triazole-3-carboxylate. [] This high regioselectivity suggests that the nitrogen at the 1-position is the most nucleophilic site in the molecule. Further acetylation requires harsher conditions and leads to two distinct diacetylated isomers: Methyl 1-acetyl-3-(acetylamino)-1H-[1,2,4]triazole-5-carboxylate and 1-acetyl-5-(acetylamino)-1H-[1,2,4]triazole-3-carboxylate. [] The formation of these isomers likely involves a combination of steric and electronic factors, with the specific reaction pathway requiring further investigation.
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